Cas no 495394-52-0 (Benzonitrile, 2,2'-[1,4-phenylenebis[(4-nitrophenyl)imino]]bis[5-nitro-)

Benzonitrile, 2,2'-[1,4-phenylenebis[(4-nitrophenyl)imino]]bis[5-nitro- structure
495394-52-0 structure
Product Name:Benzonitrile, 2,2'-[1,4-phenylenebis[(4-nitrophenyl)imino]]bis[5-nitro-
CAS No:495394-52-0
MF:C32H18N8O8
MW:642.534125804901
CID:1524487
PubChem ID:71362602
Update Time:2025-04-21

Benzonitrile, 2,2'-[1,4-phenylenebis[(4-nitrophenyl)imino]]bis[5-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile, 2,2'-[1,4-phenylenebis[(4-nitrophenyl)imino]]bis[5-nitro-
    • 2-[4-(N-(2-cyano-4-nitrophenyl)-4-nitroanilino)-N-(4-nitrophenyl)anilino]-5-nitrobenzonitrile
    • 2,2'-{1,4-Phenylenebis[(4-nitrophenyl)azanediyl]}bis(5-nitrobenzonitrile)
    • DTXSID20786218
    • 495394-52-0
    • Inchi: 1S/C32H18N8O8/c33-19-21-17-29(39(45)46)13-15-31(21)35(25-5-9-27(10-6-25)37(41)42)23-1-2-24(4-3-23)36(26-7-11-28(12-8-26)38(43)44)32-16-14-30(40(47)48)18-22(32)20-34/h1-18H
    • InChI Key: KBKHJNRMHMFMJQ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=C(C#N)C=1)N(C1C=CC(=CC=1)[N+](=O)[O-])C1C=CC(=CC=1)N(C1C=CC(=CC=1)[N+](=O)[O-])C1C=CC(=CC=1C#N)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 642.12494
  • Monoisotopic Mass: 642.12475956g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 6
  • Complexity: 1170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.2
  • Topological Polar Surface Area: 237Ų

Experimental Properties

  • PSA: 226.62

Benzonitrile, 2,2'-[1,4-phenylenebis[(4-nitrophenyl)imino]]bis[5-nitro- Related Literature

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